![molecular formula C23H31N3O4 B2382949 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049396-13-5](/img/structure/B2382949.png)
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, also known as TPN-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-10 belongs to the family of benzamide derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activities
- Anticonvulsant Activity : A study on benzamides, including compounds with trimethoxybenzamide structures, reported anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (MET) screens, showing potency comparable or superior to phenytoin (Mussoi et al., 1996).
- Anticancer Properties : Research on novel benzoyl-dihydropyrimidine derivatives with trimethoxybenzoyl structures revealed antitumor activities against cancer stem cells. These compounds exhibited significant in vitro anti-proliferative effects and inhibited tumor growth in LOVO xenograft models (Bhat et al., 2016).
- Antimicrobial and Antitubercular Effects : Studies on benzoxazole derivatives and piperazine derivatives highlighted promising antimicrobial activities against various bacterial strains and significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in treating infectious diseases (Temiz-Arpaci et al., 2021); (Nimbalkar et al., 2018).
Chemical Synthesis and Characterization
- Synthesis Techniques : Several papers discuss the synthesis and characterization of compounds with structures similar to "2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide", employing methods such as microwave irradiations, Staudinger reactions, and green chemistry approaches. These studies provide insights into efficient synthesis routes and highlight the structural features critical for biological activity (Ighilahriz-Boubchir et al., 2017).
properties
IUPAC Name |
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-20-11-10-19(21(29-2)22(20)30-3)23(27)24-12-7-13-25-14-16-26(17-15-25)18-8-5-4-6-9-18/h4-6,8-11H,7,12-17H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHDTGTNRHZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
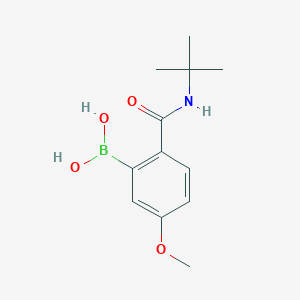
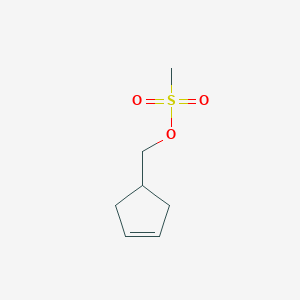
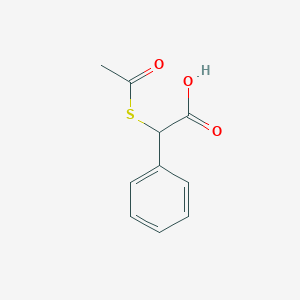
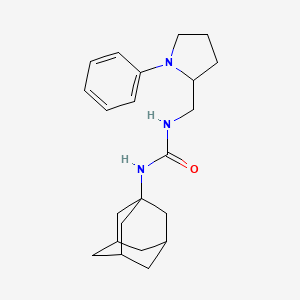
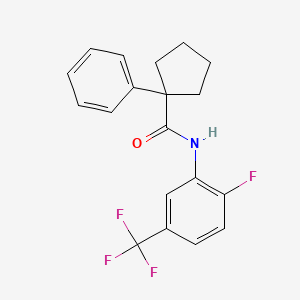
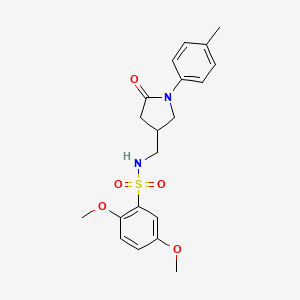
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
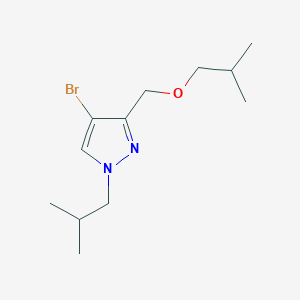
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)
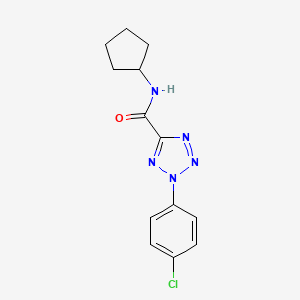
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)